![molecular formula C8H4BrCl B6156749 2-bromo-1-chloro-4-ethynylbenzene CAS No. 1564565-93-0](/img/no-structure.png)
2-bromo-1-chloro-4-ethynylbenzene
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including bromination, chlorination, and alkylation . For instance, a similar compound, 1-Bromo-2-ethynylbenzene, undergoes Sonogashira coupling with methyl 2-iodobenzoate to form a bromo tolane derivative .Chemical Reactions Analysis
The chemical reactions involving “2-bromo-1-chloro-4-ethynylbenzene” would depend on the reaction conditions and the presence of other reactants. For instance, it might undergo coupling reactions with suitable partners .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-1-chloro-4-ethynylbenzene” would depend on its precise molecular structure. For instance, similar compounds like 1-Bromo-4-chloro-2-ethylbenzene have an average mass of 219.506 Da .Mechanism of Action
The mechanism of reactions involving “2-bromo-1-chloro-4-ethynylbenzene” would likely involve electrophilic aromatic substitution, where an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-1-chloro-4-ethynylbenzene can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-ethynylbenzene", "sodium hydroxide", "bromine", "sodium iodide", "sodium hypochlorite", "acetic acid", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-ethynylbenzene is reacted with sodium hydroxide and bromine to form 2-bromo-1-phenylacetylene.", "Step 2: 2-bromo-1-phenylacetylene is reacted with sodium iodide in acetone to form 2-bromo-1-iodo-4-phenylbut-1-ene.", "Step 3: 2-bromo-1-iodo-4-phenylbut-1-ene is reacted with sodium hypochlorite in acetic acid to form 2-bromo-1-chloro-4-phenylbut-1-ene.", "Step 4: 2-bromo-1-chloro-4-phenylbut-1-ene is reacted with sodium bicarbonate and diethyl ether to form 2-bromo-1-chloro-4-ethynylbenzene.", "Step 5: The product is purified by washing with water and drying with anhydrous sodium sulfate." ] } | |
CAS RN |
1564565-93-0 |
Product Name |
2-bromo-1-chloro-4-ethynylbenzene |
Molecular Formula |
C8H4BrCl |
Molecular Weight |
215.5 |
Purity |
95 |
Origin of Product |
United States |
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